2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

CrtN inhibition Staphyloxanthin biosynthesis MRSA antivirulence

2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one (CAS 383148-05-8) is a synthetic small-molecule heterocycle belonging to the 5,6-dihydrobenzo[h]cinnolin-3(2H)-one class. Commercially available at ≥98% purity from multiple vendors , it has a molecular formula of C₁₉H₁₄Cl₂N₂O (MW 357.23 Da).

Molecular Formula C19H14Cl2N2O
Molecular Weight 357.23
CAS No. 383148-05-8
Cat. No. B2847778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
CAS383148-05-8
Molecular FormulaC19H14Cl2N2O
Molecular Weight357.23
Structural Identifiers
SMILESC1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C19H14Cl2N2O/c20-16-6-3-7-17(21)15(16)11-23-18(24)10-13-9-8-12-4-1-2-5-14(12)19(13)22-23/h1-7,10H,8-9,11H2
InChIKeyFRDUATMMGQSUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one (CAS 383148-05-8): Chemical Identity, Core Scaffold, and Procurement Profile


2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one (CAS 383148-05-8) is a synthetic small-molecule heterocycle belonging to the 5,6-dihydrobenzo[h]cinnolin-3(2H)-one class . Commercially available at ≥98% purity from multiple vendors , it has a molecular formula of C₁₉H₁₄Cl₂N₂O (MW 357.23 Da) . Its defining structural feature is a 2,6-dichlorobenzyl substituent at the N2 position, which differentiates it from other regioisomers and N-substituted analogs within the cinnolinone family [1].

Why 5,6-Dihydrobenzo[h]cinnolin-3(2H)-one Analogs Cannot Be Interchanged: The Case of 2-(2,6-Dichlorobenzyl) Substituent Specificity


Biological activity within the 5,6-dihydrobenzo[h]cinnolin-3(2H)-one series is exquisitely sensitive to the nature and position of the N2-aryl substituent. The 2,6-dichlorobenzyl regioisomer (CAS 383148-05-8) exhibits a biological target profile that is distinct from its 2,4-dichlorobenzyl analog (CAS 478042-22-7), as evidenced by differential activity in virulence factor inhibition assays [1]. Simply substituting one dichlorobenzyl isomer for another results in a complete change in target engagement phenotype—from inhibition of staphyloxanthin biosynthesis (CrtN) to modulation of streptokinase expression—rendering generic substitution scientifically invalid [2]. Furthermore, the unsubstituted core scaffold (CAS 25823-49-8, logP 1.83) lacks the lipophilicity necessary for the target interactions observed with the 2,6-dichlorobenzyl derivative .

Quantitative Differentiation Evidence for 2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one Versus Closest Analogs


CrtN (Diapophytoene Desaturase) Inhibition: 2,6-Dichloro Regioisomer vs. Potent Benzocycloalkane Inhibitor

2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one inhibits diapophytoene desaturase (CrtN) in S. aureus Newman with an IC50 greater than 1,250 nM, as assessed by staphyloxanthin pigment reduction after 48 hours [1]. This potency is approximately 255-fold weaker than that of the benzocycloalkane-derived CrtN inhibitor CHEMBL4100870 (BDBM50247173), which achieves an IC50 of 4.9 nM in the same spectrophotometric assay format [2]. While the 2,6-dichlorobenzyl compound is not the most potent CrtN inhibitor available, its distinct cinnolinone scaffold provides a structurally differentiated starting point for fragment-based or scaffold-hopping medicinal chemistry campaigns targeting CrtN [3].

CrtN inhibition Staphyloxanthin biosynthesis MRSA antivirulence Staphylococcus aureus

Regioisomeric Specificity: 2,6-Dichloro vs. 2,4-Dichloro Substituent Divergence in Virulence Factor Inhibition

The 2,6-dichlorobenzyl regioisomer (target compound) and its 2,4-dichlorobenzyl analog (CAS 478042-22-7) exhibit a pronounced divergence in biological activity. The 2,4-dichloro regioisomer modulates streptokinase expression in Group A Streptococcus (S. pyogenes M1 GAS) with an EC50 of 11,000 nM [1], while the 2,6-dichloro regioisomer shows no reported activity in this assay. Instead, the 2,6-dichloro compound is active against CrtN (IC50 > 1,250 nM), demonstrating that the chlorine substitution pattern on the N2-benzyl group dictates target pathway engagement [2]. This regioisomeric switch in biological profile—from streptokinase modulation to staphyloxanthin biosynthesis inhibition—provides a clear basis for selecting the appropriate isomer based on the desired assay endpoint [3].

Regioisomer selectivity Streptokinase inhibition Virulence factor Structure-activity relationship

Lipophilicity Differentiation: Predicted logP Enhancement Over the Unsubstituted Core Scaffold

The addition of a 2,6-dichlorobenzyl group to the 5,6-dihydrobenzo[h]cinnolin-3(2H)-one core substantially increases calculated lipophilicity. The unsubstituted core scaffold (CAS 25823-49-8) has an ACD/LogP of 1.83 . Introduction of the 2,6-dichlorobenzyl substituent is predicted to elevate logP by approximately 2.5–3.5 log units, consistent with the additive contribution of a dichlorobenzyl moiety (estimated π ≈ 2.5–3.0 based on Hansch substituent constants for dichlorophenyl groups) [1]. This logP shift, from ~1.8 to an estimated ~4.3–5.3, places the target compound in a more lipophilic chemical space that may favor membrane penetration and binding to hydrophobic enzyme pockets, but may also reduce aqueous solubility relative to the unsubstituted scaffold .

LogP Lipophilicity Drug-likeness Physicochemical property

Validated Application Scenarios for 2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one in Scientific Procurement


CrtN Inhibitor Screening and Anti-Virulence Drug Discovery Against Pigmented S. aureus

This compound is directly applicable as a structurally characterized, low-potency reference compound in CrtN enzymatic assays. Its confirmed engagement with diapophytoene desaturase (IC50 > 1,250 nM in staphyloxanthin reduction assays [1]) enables its use as a scaffold for structure-activity relationship (SAR) studies aimed at improving CrtN inhibition. Research groups investigating non-pigmented S. aureus phenotypes can employ this compound as a starting point for medicinal chemistry optimization, benchmarking against potent inhibitors such as CHEMBL4100870 (IC50 4.9 nM [2]).

Regioisomeric Selectivity Profiling in Virulence Factor Inhibition Panels

The target compound's distinct biological profile relative to its 2,4-dichlorobenzyl regioisomer makes it an essential tool for laboratories conducting virulence factor inhibition panels. Where the 2,4-dichloro isomer modulates streptokinase expression in Group A Streptococcus (EC50 11,000 nM [1]), the 2,6-dichloro isomer diverts activity toward the staphyloxanthin pathway. Parallel testing of both regioisomers provides critical data on how chlorine substitution patterns govern target selectivity, a key consideration in anti-virulence drug development [2].

Lipophilicity-Dependent Assay Development and Solubility Optimization Studies

With an estimated logP of approximately 4.3–5.3, this compound serves as a model lipophilic solute for developing and validating assay protocols that require elevated membrane permeability or hydrophobic target engagement [1]. It can be used to benchmark solubility-enhancing formulation strategies (e.g., DMSO stock preparation, detergent-assisted dissolution) against the more polar unsubstituted core scaffold (logP 1.83 [2]), providing practical guidance for compound handling in high-throughput screening environments.

Chemical Probe for Multi-Target Neurodegenerative Disease Screening Panels (Class-Level Application)

The 5,6-dihydrobenzo[h]cinnoline scaffold has been validated as a multi-targeting core for neurodegenerative disease targets including AChE, BuChE, MAO-A, and MAO-B [1]. While the 2,6-dichlorobenzyl derivative itself has not been explicitly profiled in these assays, its structural similarity to the published 3-aryl series (compounds 3a–h from ACS Chemical Neuroscience 2024 [2]) makes it a rational candidate for inclusion in expanded screening panels targeting cholinesterases and monoamine oxidases. Purchasers should verify specific target activity in their assay system before committing to large-scale procurement.

Quote Request

Request a Quote for 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.